![molecular formula C13H17ClN2O2 B2452324 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide CAS No. 2411183-60-1](/img/structure/B2452324.png)
2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide is a chemical compound that has been synthesized for scientific research purposes. It is a potent inhibitor of a specific protein that has been implicated in various diseases, including cancer and inflammation. The synthesis of this compound is a complex process that requires specialized knowledge and equipment. In
Mécanisme D'action
2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide acts as a potent inhibitor of NF-κB activity by blocking the phosphorylation of a specific protein called IκBα. IκBα is a negative regulator of NF-κB that binds to and sequesters NF-κB in the cytoplasm. Upon activation, NF-κB is released from IκBα and translocates to the nucleus, where it regulates gene expression. By preventing IκBα phosphorylation, 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide blocks NF-κB activation and downstream signaling.
Biochemical and Physiological Effects:
The inhibition of NF-κB by 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and induce apoptosis in cancer cells. In vivo studies have shown that 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide can attenuate inflammation and reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide in lab experiments is its specificity for NF-κB inhibition. Unlike other NF-κB inhibitors, such as corticosteroids, which have broad anti-inflammatory effects, 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide specifically targets NF-κB signaling. This allows researchers to study the role of NF-κB in disease pathogenesis without confounding effects from other signaling pathways.
One of the limitations of using 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide in lab experiments is its potential toxicity. This compound has been shown to induce apoptosis in cancer cells, but it may also affect normal cells. Careful dose-response studies are required to determine the optimal concentration of this compound for specific experimental conditions.
Orientations Futures
There are several future directions for research on 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide. One area of interest is the development of more potent and selective NF-κB inhibitors. This could lead to the identification of new therapeutic targets for diseases involving NF-κB dysregulation.
Another future direction is the study of the pharmacokinetics and pharmacodynamics of 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide. This compound has shown promising results in preclinical studies, but its efficacy and safety in humans are unknown. Clinical trials are needed to determine the optimal dose, route of administration, and safety profile of this compound.
Conclusion:
In conclusion, 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide is a potent and selective inhibitor of NF-κB signaling that has been extensively used in scientific research. Its synthesis is a complex process that requires specialized knowledge and equipment. This compound has shown promising results in preclinical studies, but its efficacy and safety in humans are unknown. Further research is needed to optimize the pharmacological properties of this compound and identify its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide involves several steps. The first step is the preparation of the starting material, which is 2-pyridin-4-yloxan-3-ylamine. This is achieved by reacting 2-pyridin-4-yloxan-3-yl chloride with ammonia in the presence of a catalyst. The resulting amine is then reacted with 2-chloropropanoyl chloride to yield 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide. The synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity.
Applications De Recherche Scientifique
2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide has been extensively used in scientific research as a tool to study the function of a specific protein called NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of NF-κB has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. By inhibiting NF-κB activity, 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide can help researchers understand the role of this protein in disease pathogenesis and identify potential therapeutic targets.
Propriétés
IUPAC Name |
2-chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(14)13(17)16-11-3-2-8-18-12(11)10-4-6-15-7-5-10/h4-7,9,11-12H,2-3,8H2,1H3,(H,16,17)/t9?,11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLOJIHXCAAFOR-QZNDUUOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCOC1C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1CCCO[C@H]1C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

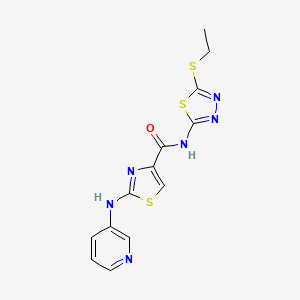

![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2452244.png)
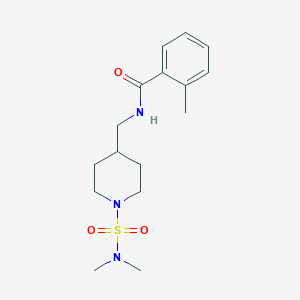
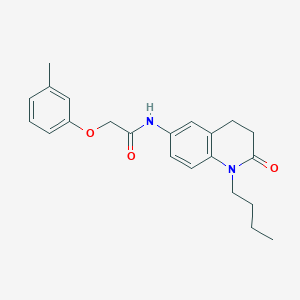
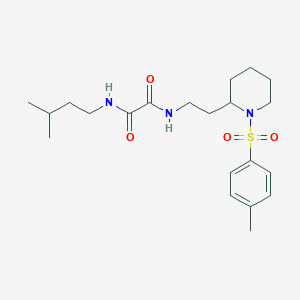


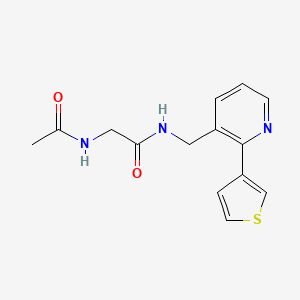
![3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid](/img/structure/B2452257.png)
![2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid](/img/structure/B2452258.png)
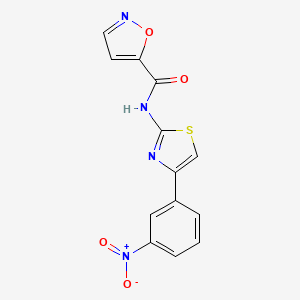
![6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452263.png)
![N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2452264.png)